8H-quinazolino[3,2-c][1,2,3]benzotriazin-8-one
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Overview
Description
8H-quinazolino[3,2-c][1,2,3]benzotriazin-8-one is a complex organic compound with the molecular formula C14H8N4O. It is known for its unique structure, which combines elements of quinazoline and benzotriazine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8H-quinazolino[3,2-c][1,2,3]benzotriazin-8-one typically involves the thermolysis of 1,2,3-benzotriazin-4(3H)-one. This process yields the desired compound through a series of nucleophilic replacement reactions, which provide substituted o-aminobenzoyl derivatives and ring-closed products .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 8H-quinazolino[3,2-c][1,2,3]benzotriazin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines and thiols are frequently employed
Major Products Formed: The major products formed from these reactions include various substituted o-aminobenzoyl derivatives and ring-closed products, which can have different functional groups attached depending on the reagents used .
Scientific Research Applications
8H-quinazolino[3,2-c][1,2,3]benzotriazin-8-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of 8H-quinazolino[3,2-c][1,2,3]benzotriazin-8-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
1,2,3-Benzotriazin-4(3H)-one: Shares a similar core structure but differs in its functional groups and reactivity.
Quinazoline derivatives: These compounds have a similar quinazoline core but lack the benzotriazine component.
Benzotriazine derivatives: These compounds share the benzotriazine core but differ in their additional ring structures .
Uniqueness: 8H-quinazolino[3,2-c][1,2,3]benzotriazin-8-one stands out due to its combined quinazoline and benzotriazine structure, which imparts unique chemical properties and reactivity. This dual structure allows it to participate in a broader range of chemical reactions and interact with diverse molecular targets .
Properties
CAS No. |
20981-09-3 |
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Molecular Formula |
C14H8N4O |
Molecular Weight |
248.24 g/mol |
IUPAC Name |
quinazolino[3,2-c][1,2,3]benzotriazin-8-one |
InChI |
InChI=1S/C14H8N4O/c19-14-10-6-2-3-7-11(10)15-13-9-5-1-4-8-12(9)16-17-18(13)14/h1-8H |
InChI Key |
LUBOQNFPKUNPBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4C(=O)N3N=N2 |
Origin of Product |
United States |
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